trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC20476056
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3NO2 |
|---|---|
| Molecular Weight | 287.28 g/mol |
| IUPAC Name | methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
| Standard InChI Key | BIEPZFCAZKUWNM-RYUDHWBXSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a pyrrolidine core substituted at the 1-position with a benzyl group and at the 4-position with a trifluoromethyl (-CF) group. The methyl ester at the 3-position completes its stereoelectronic profile. The trans configuration of the 3- and 4-substituents is critical for its biological activity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 287.28 g/mol |
| Canonical SMILES | COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
| Stereochemistry | (3R,4R) configuration |
| PubChem CID | 67132905 |
Discrepancies in early reports erroneously assigned a larger molecular formula (), likely due to misannotation. Corrected data confirm the backbone .
Spectroscopic Characterization
The compound’s isomeric SMILES (\text{COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2) reflects its stereochemical purity, validated via -NMR and chiral HPLC . The trifluoromethyl group contributes distinct -NMR signals at -62 ppm, while the benzyl aromatic protons resonate as a multiplet near 7.3 ppm .
Synthesis and Stereochemical Control
Key Synthetic Routes
Synthesis begins with a Wittig reaction between methyl (triphenylphosphoranylidene)acetate and 3-(trifluoromethyl)benzaldehyde, yielding an α,β-unsaturated ester intermediate . Subsequent 3+2 cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine generates the pyrrolidine ring .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate, DCM, 0°C → RT | 76% |
| Cycloaddition | N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA, THF | 58% |
| Asymmetric Hydrogenation | Ru(OAc), MeOBIPHEP ligand, H (40 bar), MeOH | 88% |
Asymmetric hydrogenation using a ruthenium-MeOBIPHEP catalyst achieves >99.9% enantiomeric excess (ee), critical for pharmacological activity .
Purification and Scalability
Silica gel chromatography (heptane/ethyl acetate) isolates intermediates, while final products are recrystallized from methanol/water . Pilot-scale batches (1 kg) maintain >98% purity, demonstrating industrial feasibility .
Pharmacological Applications and Mechanisms
Antimalarial Activity
In phenotypic screens, the compound exhibits EC values of 46 nM (3D7 strain) and 21 nM (Dd2 strain) against Plasmodium falciparum . Its long murine half-life (4.4 h) and oral efficacy (ED = 30 mg/kg/day) position it as a lead candidate .
Table 3: Structure-Activity Relationship (SAR) Insights
| Modification Site | Effect on EC (nM) |
|---|---|
| 4-CF → 4-Cl | 5-fold reduction |
| Benzyl → Boc | Loss of activity |
| 3-COOMe → 3-COOH | Improved solubility, similar potency |
The 4-CF group enhances lipophilicity and target engagement, likely inhibiting aspartic proteases critical for parasite hemoglobin digestion .
Materials Science Applications
Polymer Additives
The CF group’s electron-withdrawing nature improves thermal stability in polyamide composites, with degradation temperatures exceeding 300°C. Applications in flame-retardant materials are under exploration.
Chiral Catalysis
As a ligand in asymmetric catalysis, the compound’s rigid pyrrolidine framework induces enantioselectivity in aldol reactions (up to 92% ee).
| Supplier | Location | Purity | Price (USD/g) |
|---|---|---|---|
| Nantong MYBio-pharm Co., Ltd | China | >98% | $120 |
| Nantong Puyue Biomedical | China | >95% | $95 |
| VulcanChem | USA | >99% | $150 |
Suppliers emphasize research-use-only status, with no current Good Manufacturing Practice (GMP) production.
Future Directions
-
Target Deconvolution: Identify molecular targets via chemoproteomics.
-
Prodrug Development: Enhance oral bioavailability through ester hydrolysis.
-
Hybrid Materials: Explore metal-organic frameworks (MOFs) incorporating the CF-pyrrolidine motif.
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